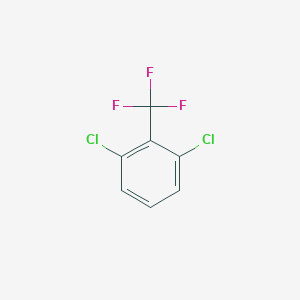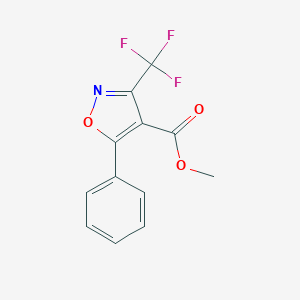
2-(Aminometil)-3-cloroanilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-3-chloroaniline is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)-3-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-3-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de 1,2-Diaminas
El compuesto 2-(Aminometil)-3-cloroanilina se puede utilizar en la síntesis de 1,2-diaminas. Se informa un método eficiente para la síntesis de 1,2-diaminas a partir de aldehídos a través de α-aminación asimétrica catalizada por prolina seguida de aminación reductiva . Los productos se asemejan a los obtenidos a través de la diamina asimétrica directa de alquenos terminales .
Síntesis de Pirrolidinas y Piperidinas
La metodología se utiliza para sintetizar 2-aminometil y 3-amino pirrolidinas y piperidinas con altos rendimientos y buena enantioselectividad . La utilidad del método se demuestra a través de la síntesis de un 2-aminometil iminociclitol .
Síntesis de Derivados de Oxadiazol
El compuesto se puede utilizar en la síntesis de derivados de oxadiazol. Por ejemplo, la 5-(Aminometil)-1,3,4-oxadiazol-2-amina dihidrocloruro es un compuesto químico versátil que se utiliza en diversas aplicaciones de investigación científica.
Química Medicinal
Dada la presencia del anillo oxadiazol y los grupos funcionales amina, los investigadores podrían estar interesados en explorar la 5-(Aminometil)-1,3,4-oxadiazol-2-amina dihidrocloruro por sus posibles aplicaciones en química medicinal. El anillo oxadiazol está presente en muchas moléculas bioactivas. Los investigadores podrían investigar este compuesto por sus propiedades antimicrobianas o anticancerígenas.
Ciencia de los Materiales
Los compuestos con grupos amina pueden ser bloques de construcción útiles en la síntesis de polímeros. Los investigadores podrían explorar la idoneidad de esta molécula para el desarrollo de nuevos materiales.
Síntesis de Derivados de Ácido Propanoico
El dihidrocloruro de ácido 3-amino-2-(aminometil)propanoico tiene una amplia gama de aplicaciones en investigación científica y experimentos de laboratorio. Se utiliza como reactivo para la síntesis de otros compuestos, como tampón y como agente quelante.
Propiedades
IUPAC Name |
2-(aminomethyl)-3-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGZADUAKWTBLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547115 |
Source


|
| Record name | 2-(Aminomethyl)-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109319-83-7 |
Source


|
| Record name | 2-(Aminomethyl)-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)




![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)





